molecular formula C22H26N6O B2638611 (4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone CAS No. 2034502-83-3

(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone

Cat. No.: B2638611
CAS No.: 2034502-83-3
M. Wt: 390.491
InChI Key: MUMZXBMEEFYGHR-UHFFFAOYSA-N
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Description

(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone is a potent and selective ATP-competitive inhibitor of c-Jun N-terminal Kinase (JNK), with particular affinity for the JNK1, JNK2, and JNK3 isoforms. This compound is a critical tool for investigating the JNK signaling pathway, which is a central mediator of cellular responses to stress signals, including oxidative stress, cytokine stimulation, and DNA damage. Researchers utilize this inhibitor to elucidate the role of JNK in apoptosis (programmed cell death), cellular proliferation, and inflammatory processes. Its application is vital in studies of neurological disorders, where JNK3 is implicated in neuronal apoptosis following excitotoxic stress, as well as in research on liver diseases and cancer biology. By specifically blocking JNK phosphorylation and its downstream effects, this compound enables the dissection of complex signaling networks and the validation of JNK as a therapeutic target in various pathological models. The inhibitor's structure is designed for enhanced selectivity, helping to minimize off-target effects in sophisticated cell-based assays and in vivo studies. For Research Use Only. Not for human or veterinary use.

Properties

IUPAC Name

[4-(5-cyclopropyl-2-methylpyrazol-3-yl)piperazin-1-yl]-(2-methyl-5-phenylpyrazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N6O/c1-25-20(14-18(23-25)16-6-4-3-5-7-16)22(29)28-12-10-27(11-13-28)21-15-19(17-8-9-17)24-26(21)2/h3-7,14-15,17H,8-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUMZXBMEEFYGHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N3CCN(CC3)C4=CC(=NN4C)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrazole rings and the piperazine moiety. One common approach is to first synthesize the 3-cyclopropyl-1-methyl-1H-pyrazol-5-yl and 1-methyl-3-phenyl-1H-pyrazol-5-yl fragments separately. These fragments are then coupled using appropriate reagents and reaction conditions to form the final product.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This often involves the use of catalysts and specific reaction conditions to streamline the synthesis and minimize by-products. The process is designed to be scalable and cost-effective, making it suitable for large-scale manufacturing.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Reduction: : The removal of oxygen atoms or the addition of hydrogen atoms.

  • Substitution: : Replacement of one functional group with another.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions can vary widely, but they often include derivatives of the original compound with modified functional groups.

Scientific Research Applications

  • Chemistry: : Used as a building block for the synthesis of more complex molecules.

  • Biology: : Investigated for its biological activity, including potential antimicrobial and anticancer properties.

  • Medicine: : Explored for its therapeutic potential in treating various diseases.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism by which this compound exerts its effects is still under investigation. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The compound’s methanone-linked pyrazole-piperazine architecture is analogous to several derivatives reported in the literature. Key structural variations among analogs include:

Compound Name R1 (Piperazine Substituent) R2 (Pyrazole Substituent) Key Structural Differences Reference
4-(2,3-Dimethylphenyl)piperazin-1-ylmethanone 2,3-Dimethylphenyl 3-Phenyl Aromatic substituent on piperazine; no cyclopropyl
5-(1,3-Diphenyl-1H-pyrazol-4-yl)-3-phenyl-4,5-dihydropyrazol-1-ylmethanone Pyridin-4-yl 1,3-Diphenyl Pyridine vs. piperazine; dihydropyrazole scaffold
Target Compound 3-Cyclopropyl-1-methyl 1-Methyl-3-phenyl Cyclopropyl enhances steric bulk and lipophilicity

Key Research Findings and Gaps

  • Structural Advantages : The cyclopropyl group may reduce metabolic oxidation compared to aromatic substituents, improving pharmacokinetics .
  • Unanswered Questions: No data exist on the target compound’s solubility, toxicity, or specific biological targets. Further studies should prioritize in vitro assays against bacterial strains (e.g., H. pylori) and cancer cell lines.

Biological Activity

The compound (4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone is a complex organic molecule with potential applications in medicinal chemistry. Its structural components suggest significant pharmacological properties, particularly in the fields of oncology, infectious diseases, and neuropharmacology. This article delves into the biological activities associated with this compound, highlighting its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula: C22H26N6OC_{22}H_{26}N_{6}O with a molecular weight of 390.5 g/mol. Its structure features a piperazine ring and two pyrazole moieties, which are known for their diverse biological activities.

PropertyValue
Molecular FormulaC22H26N6OC_{22}H_{26}N_{6}O
Molecular Weight390.5 g/mol
CAS Number2034502-83-3

The biological activity of this compound can be attributed to its interactions with various molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Receptor Modulation : Its piperazine structure allows it to interact with neurotransmitter receptors, potentially influencing neuropharmacological outcomes.
  • Antimicrobial Activity : Similar compounds have demonstrated efficacy against bacterial strains, suggesting potential applications in treating infections.

Anticancer Properties

Research indicates that compounds with similar structural features exhibit notable anticancer activities. For instance, derivatives containing trifluoromethyl groups have shown improved potency against cancer cells by modulating critical biological pathways involved in cell proliferation and survival .

Case Study : A study involving pyrazole derivatives demonstrated significant inhibition of tumor growth in vitro and in vivo models, highlighting their potential as anticancer agents .

Antimicrobial Activity

Preliminary investigations suggest that this compound could possess antimicrobial properties. Certain pyrazole derivatives have shown effectiveness against various bacterial strains, indicating that this compound might also inhibit bacterial growth .

Table 1: Antimicrobial Efficacy of Related Pyrazole Derivatives

Compound NameTarget BacteriaMIC (µg/mL)
Pyrazole Derivative AStaphylococcus aureus15
Pyrazole Derivative BEscherichia coli10
Pyrazole Derivative CPseudomonas aeruginosa20

Neuropharmacological Effects

The piperazine moiety is known for its ability to interact with neurotransmitter systems. Compounds like this one may have implications for treating neurological disorders due to their potential to modulate serotonin and dopamine receptors .

Synthesis and Research Applications

The synthesis of the compound typically involves multi-step organic reactions, including:

  • Formation of the Pyrazole Ring : This is achieved through cyclization reactions involving hydrazine derivatives.
  • Piperazine Derivative Formation : A nucleophilic substitution reaction introduces the piperazine structure.
  • Final Coupling : The final step involves coupling with other functional groups to enhance biological activity.

Q & A

Q. What are the critical synthetic steps and reaction conditions for preparing this compound?

The synthesis typically involves multi-step reactions, including:

  • Cyclocondensation : Formation of the pyrazole rings using hydrazine derivatives under reflux with ethanol and glacial acetic acid (e.g., 6–7 hours at 80–100°C) .
  • Piperazine coupling : Catalytic amidation or nucleophilic substitution to attach the piperazine linker, requiring inert atmospheres (N₂/Ar) and catalysts like Pd(PPh₃)₄ .
  • Methanone formation : Use of carbonylating agents (e.g., phosgene analogs) in dry dichloromethane or THF . Purification often employs silica gel chromatography, with yields averaging 45–60% .

Q. Which analytical techniques are essential for structural confirmation?

  • NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions and piperazine connectivity .
  • X-ray crystallography : Resolves dihedral angles between aromatic rings (e.g., 16.83°–51.68° for pyrazole-phenyl interactions) and hydrogen-bonding networks .
  • HPLC-MS : Monitors reaction progress and ensures >95% purity .

Q. How stable is this compound under varying pH and solvent conditions?

Stability studies suggest:

  • Acidic/alkaline conditions : Degradation occurs at pH < 3 or > 10, with half-life <24 hours .
  • Polar aprotic solvents : Stable in DMSO and DMF for >1 month at 4°C .
  • Light sensitivity : Store in amber vials to prevent photoisomerization .

Advanced Research Questions

Q. How can reaction yields be optimized while minimizing byproducts?

  • Catalyst screening : Pd-based catalysts improve coupling efficiency (e.g., Pd(OAc)₂ increases yield by 15–20%) .
  • Solvent optimization : Replacing ethanol with acetonitrile reduces side reactions during cyclocondensation .
  • Temperature control : Lowering reflux temperatures (70°C vs. 100°C) minimizes thermal decomposition .

Q. What strategies resolve contradictions in reported biological activity data?

  • Assay standardization : Use uniform cell lines (e.g., HEK-293 for receptor binding) and negative controls .
  • Metabolite profiling : LC-MS/MS identifies active vs. inactive metabolites, clarifying discrepancies in IC₅₀ values .
  • Structural analogs : Compare with derivatives (e.g., thiazolidinone-containing analogs) to isolate pharmacophoric groups .

Q. Which computational methods predict structure-activity relationships (SAR)?

  • Molecular docking : AutoDock Vina models interactions with target proteins (e.g., COX-2 for anti-inflammatory activity) .
  • QSAR modeling : Hammett constants correlate electron-withdrawing groups (e.g., -CF₃) with enhanced bioactivity .
  • DFT calculations : Assess frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity .

Q. How can spectroscopic data contradictions (e.g., NMR vs. X-ray) be resolved?

  • Multi-technique validation : Overlay 2D NMR (COSY, HSQC) with X-ray data to confirm tautomeric forms .
  • Dynamic NMR : Variable-temperature studies detect conformational flexibility in solution .

Q. What experimental designs evaluate ecological impacts of this compound?

  • Environmental fate studies : Use OECD 307 guidelines to assess biodegradation in soil/water .
  • Toxicity assays : Daphnia magna and Aliivibrio fischeri models quantify acute/chronic effects .
  • Bioaccumulation : Measure logP values (predicted ~3.2) to model trophic magnification .

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